molecular formula C22H22N4 B2746686 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877776-97-1

2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2746686
CAS No.: 877776-97-1
M. Wt: 342.446
InChI Key: OKEPNTVSCUCOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H22N4 and its molecular weight is 342.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A scalable approach to diaminopyrazoles using flow chemistry was reported, showcasing the combination of microwave and continuous flow chemistry for the convenient preparation of aminopyrazoles from commercial aryl halides. This method yielded good to excellent results and was extended toward the complete flow synthesis of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine, demonstrating the compound's synthetic accessibility (Wilson et al., 2012).

Biological and Therapeutic Potential

  • The compound's derivatives have been investigated for their potential as selective human A3 adenosine receptor antagonists. Specifically, 2-arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives were designed, showing low nanomolar affinity and high selectivity toward this receptor. These compounds were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity, highlighting their therapeutic potential in neuroprotection (Squarcialupi et al., 2013).

Radiosynthesis for Imaging

  • Radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilized a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrating the compound's utility in developing imaging agents for neuroinflammation and neurodegeneration research. This work highlights the compound's versatility in chemical modification for biomedical imaging applications (Dollé et al., 2008).

Anticancer Activity

  • New pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line, demonstrating the compound's relevance in cancer research and potential as a therapeutic agent. This study underscores the importance of chemical derivatives of 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in developing novel anticancer drugs (Abdellatif et al., 2014).

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-16-15-20(23-14-13-18-9-5-3-6-10-18)26-22(24-16)21(17(2)25-26)19-11-7-4-8-12-19/h3-12,15,23H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEPNTVSCUCOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.